molecular formula C6H6ClNO B1209517 2-Amino-5-chlorophenol CAS No. 28443-50-7

2-Amino-5-chlorophenol

Cat. No. B1209517
Key on ui cas rn: 28443-50-7
M. Wt: 143.57 g/mol
InChI Key: FZCQMIRJCGWWCL-UHFFFAOYSA-N
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Patent
US06313114B1

Procedure details

To a solution of 2-nitro-5-chloro-phenol (2.2 g, 14.0 mmol) in ethanol (40 mL) was added PtS2-C (5%, 200 mg) and hydrogenated at 45 psi for 4 hours. The mixture was filtered through celite and washed with ethyl acetate (100 mL). The solvent was evaporated and purified by chromatography ((ethyl acetate-hexanes: 2-3) to afford 1.89 g (95%) of a light brown solid. Recrystallization afforded an analytical sample: mp 149-151° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
PtS2-C
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[OH:11])([O-])=O>C(O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[OH:11]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)Cl)O
Name
PtS2-C
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
washed with ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography ((ethyl acetate-hexanes: 2-3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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